molecular formula C11H12O3S B13193017 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde

Katalognummer: B13193017
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: MEPJHWDYWWLYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde is an organic compound characterized by a benzodioxepin ring structure with a sulfanyl group and an acetaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde typically involves the formation of the benzodioxepin ring followed by the introduction of the sulfanyl and acetaldehyde groups. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. Subsequent reactions introduce the sulfanyl group and the acetaldehyde moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: A parent compound with similar structural features but lacking the sulfanyl and acetaldehyde groups.

    2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol: A related compound with an ethanol group instead of an acetaldehyde moiety.

Uniqueness

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde is unique due to the presence of both the sulfanyl and acetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H12O3S

Molekulargewicht

224.28 g/mol

IUPAC-Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C11H12O3S/c12-4-7-15-9-2-3-10-11(8-9)14-6-1-5-13-10/h2-4,8H,1,5-7H2

InChI-Schlüssel

MEPJHWDYWWLYIV-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=C(C=C2)SCC=O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.